molecular formula C33H49ClFN7O8S B10857025 Mitochondria degrader-1

Mitochondria degrader-1

Cat. No.: B10857025
M. Wt: 758.3 g/mol
InChI Key: JIUOEUKVQTVYRY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitochondria Degrader-1 (Catalog No. GC69469) is a potent mitochondrial degradation agent that selectively induces mitophagy, a process targeting damaged mitochondria for autophagic clearance . Its mechanism involves leveraging cellular autophagy machinery to eliminate dysfunctional mitochondria, thereby restoring metabolic homeostasis and reducing oxidative stress. In murine models, this compound demonstrates efficacy without significant systemic toxicity, though detailed pharmacokinetic data (e.g., solubility, bioavailability) remain underreported in the available evidence.

Preparation Methods

The synthesis of mitochondria degrader-1 involves several steps, including the selection of appropriate reagents and reaction conditions. The synthetic route typically includes the formation of a bifunctional molecule that can target mitochondria and induce their degradation. Industrial production methods focus on optimizing yield and purity while ensuring the scalability of the process. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Mitochondria degrader-1 undergoes several types of chemical reactions, primarily involving autophagy mechanisms. The compound interacts with specific proteins and organelles within the cell, leading to the selective degradation of damaged mitochondria. Common reagents and conditions used in these reactions include autophagy-inducing agents and specific targeting ligands. The major products formed from these reactions are degraded mitochondrial components, which are subsequently recycled by the cell .

Scientific Research Applications

Drug Discovery

Mitochondria degrader-1 has significant implications for drug discovery, particularly in targeting mitochondrial dysfunction which is implicated in various diseases:

  • Therapeutic Targeting : The compound can be used to investigate the role of specific mitochondrial proteins in disease models, offering a pathway to develop targeted therapies .
  • Understanding Disease Mechanisms : By degrading specific proteins, researchers can elucidate their roles in diseases such as amyotrophic lateral sclerosis and Machado-Joseph disease where misfolded proteins accumulate in mitochondria .

Mitochondrial Biology Research

The compound serves as a powerful tool for studying mitochondrial biology:

  • Investigation of Mitochondrial Dynamics : this compound allows for the manipulation of protein levels involved in mitochondrial dynamics, providing insights into processes like fission and fusion .
  • Oxidative Stress Studies : It aids in understanding how mitochondrial protein degradation pathways respond to oxidative stress, which is crucial for aging research and age-related diseases .

Inducible Mitochondrial Protein Degradation System

A study demonstrated an inducible system using this compound that effectively targeted and degraded specific mitochondrial proteins in Saccharomyces cerevisiae. This system allows for controlled degradation based on environmental conditions, thus providing a versatile tool for studying protein function under varying physiological states .

Role in Mitochondrial Fitness

Research has shown that the degradation pathways facilitated by this compound contribute significantly to maintaining mitochondrial fitness under chronic oxidative stress conditions. Inhibition of these pathways led to increased oxidative damage to mitochondrial proteins, highlighting their protective role .

Comparative Data Table

Application AreaDescriptionKey Findings
Drug DiscoveryTargeting specific mitochondrial proteins for therapeutic developmentPotential to control disease progression by facilitating proteasomal degradation of misfolded proteins .
Mitochondrial DynamicsInvestigating fission/fusion processesRestoration of normal morphology upon degradation of fission-promoting proteins .
Oxidative Stress ResearchUnderstanding responses to oxidative damageEnhanced oxidative damage observed with inhibition of degradation pathways .
Inducible Protein DegradationControlled degradation systems in model organismsEffective degradation of tagged mitochondrial proteins under specific conditions .

Mechanism of Action

Mitochondria degrader-1 exerts its effects through the autophagy pathway. The compound targets damaged mitochondria and induces their degradation by promoting the formation of autophagosomes. These autophagosomes then fuse with lysosomes, leading to the breakdown and recycling of mitochondrial components. The molecular targets involved include specific autophagy-related proteins and mitochondrial markers .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

PROTAC HK2 Degrader-1

  • Target : Hexokinase 2 (HK2), a glycolytic enzyme.
  • Mechanism: Utilizes proteolysis-targeting chimera (PROTAC) technology to degrade HK2, suppressing glycolysis and reducing lactate-driven histone lactylation (H3K18la) .
  • Therapeutic Application : Atherosclerosis. In ApoeKO mice, 0.5 mmol/L PROTAC HK2 Degrader-1 reduced arterial lipid burden by 40% and inhibited endothelial-mesenchymal transition (EndMT), improving vascular integrity .
  • Key Differentiator : Unlike Mitochondria Degrader-1, which broadly enhances mitochondrial quality, PROTAC HK2 Degrader-1 focuses on metabolic reprogramming. Its specificity for HK2 limits off-target effects but narrows its application scope .

Mcl1 Degrader-1

  • Target : Myeloid cell leukemia 1 (Mcl1), an anti-apoptotic protein.
  • Mechanism : PROTAC-mediated degradation of Mcl1 to induce apoptosis in cancer cells .
  • Pharmacokinetics : Low solubility (fdiss = 34% at 50 mg dose) and high molecular weight (910 g/mol) limit bioavailability .
  • Therapeutic Application : Hematologic malignancies.
  • Key Differentiator : While this compound acts via autophagy, Mcl1 Degrader-1 relies on ubiquitin-proteasome pathways. Its poor solubility contrasts with the need for this compound’s solubility data to assess comparative viability .

PROTAC EZH2 Degrader-1

  • Target : Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.
  • Mechanism : Degrades EZH2 to reverse epigenetic drug resistance in small-cell lung cancer (SCLC). Combined with chemotherapy, it reduces IC50 values by >90% in resistant H128-LM cells (IC50 = 0.95 nM) .
  • Therapeutic Application : Refractory SCLC with brain metastasis.
  • Key Differentiator : Targets chromatin remodeling, whereas this compound addresses organelle dysfunction. Its high potency in specific cancers contrasts with this compound’s broader but less quantified efficacy .

Other Mitochondrial-Targeting Agents

  • Examples : Compounds listed in mitochondrial dysfunction studies (Table 1, and ) for ischemia, Parkinson’s disease (PD), and cancer. These include mitophagy inducers and metabolic modulators, though specific names and mechanisms are unspecified .

  • Key Differentiator : this compound’s explicit focus on autophagic degradation distinguishes it from agents targeting mitochondrial respiration or reactive oxygen species (ROS) scavenging .

Data Tables

Table 1. Comparative Overview of this compound and PROTAC-Based Compounds

Compound Target Mechanism Key Application Solubility (fdiss) Efficacy Metrics
This compound Mitochondria Autophagy induction Neurodegeneration, Cancer Not reported Preclinical efficacy in murine models
PROTAC HK2 Degrader-1 HK2 PROTAC-mediated degradation Atherosclerosis Not reported 40% reduction in arterial lipid burden
Mcl1 Degrader-1 Mcl1 PROTAC-mediated degradation Hematologic cancers 34% (50 mg dose) IC50 <0.87 µM
PROTAC EZH2 Degrader-1 EZH2 PROTAC-mediated degradation Refractory SCLC Not reported IC50 = 0.95 nM in H128-LM cells

Table 2. Pharmacokinetic Comparison of PROTACs

Compound Molecular Weight (g/mol) fdiss (50 mg dose) fa (Passive permeability)
Mcl1 Degrader-1 910 34% 50–88%
ACBI1 936 98% 58%
BRD9 Degrader-1 Not reported 64% Not reported
This compound Not reported Not reported Not reported

Critical Analysis and Limitations

  • This compound lacks quantitative efficacy metrics (e.g., IC50, DC50) and pharmacokinetic data, hindering direct comparison with PROTACs like EZH2 Degrader-1 or Mcl1 Degrader-1 .
  • PROTAC HK2 Degrader-1’s specificity for glycolysis contrasts with this compound’s systemic mitophagy, suggesting complementary therapeutic niches .

Biological Activity

Mitochondria Degrader-1 (MD-1) represents a novel approach in targeted protein degradation, specifically designed to address mitochondrial dysfunctions. This compound, also referred to as WY165, has shown significant promise in the degradation of mitochondrial proteins and restoration of mitochondrial morphology. This article synthesizes findings from diverse research studies, emphasizing the biological activity of MD-1, its mechanisms of action, and implications for drug discovery.

Overview of Mitochondrial Dysfunction

Mitochondrial dysfunction is implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The ability to selectively degrade dysfunctional mitochondrial proteins offers a therapeutic avenue to restore mitochondrial function and overall cellular health . MD-1 operates through a mechanism known as mitochondrial-targeted protein degradation (mitoTPD), which utilizes small molecules to induce the degradation of specific proteins localized within mitochondria.

MD-1 targets specific proteins within the mitochondrial matrix, facilitating their degradation via proteolytic pathways. The compound's activity is characterized by:

  • Rapid Degradation : MD-1 exhibits degradation activity within 2–4 hours after treatment, with a dose-dependent response observed in various cell lines such as HeLa and MCF7 .
  • Restoration of Mitochondrial Morphology : In cells expressing mSA-STMP1 (a fusion protein that enhances mitochondrial fission), treatment with MD-1 not only reduced the levels of this protein but also restored normal mitochondrial morphology .
  • Structure-Activity Relationship : Preliminary studies indicate that modifications to the linker length in MD-1 can enhance its degradation efficacy towards target proteins .

Case Studies and Experimental Data

The following table summarizes key experimental findings related to the biological activity of MD-1:

StudyCell TypeTreatment ConcentrationTimeObservations
HeLa10 μM4hSignificant reduction in mSA levels; restoration of mitochondrial morphology.
MCF71 μM12hNotable decrease in mSA abundance; DC50 value of 0.96 μM.
HeLa3 μM2hRapid decrease in mSA-STMP1 levels; morphological changes observed.

Detailed Research Findings

In one pivotal study, researchers utilized fluorescence microscopy and quantitative analysis tools to assess changes in mitochondrial morphology post-treatment with MD-1. They found that:

  • Mitochondrial Dynamics : Expression of mSA-STMP1 resulted in increased mitochondrial fission, leading to smaller and less branched structures. Treatment with MD-1 reversed these changes, indicating its potential to modulate mitochondrial dynamics effectively .
  • Proteolytic Pathways : The degradation process appears to be mediated by mitochondrial proteases that are activated by MD-1, highlighting the compound's role in enhancing mitophagy and maintaining mitochondrial quality control .

Implications for Drug Discovery

The development of MD-1 opens new avenues for drug discovery targeting mitochondrial-related diseases. Given the compound's ability to selectively degrade dysfunctional proteins and restore normal cellular functions, it may serve as a prototype for future therapeutic agents aimed at treating conditions associated with mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Mitochondria Degrader-1 (MD-1), and how does it differ from other PROTAC-based degraders?

MD-1 is a proteolysis-targeting chimera (PROTAC) comprising three domains: a mitochondrial-targeting ligand, a linker, and an E3 ubiquitin ligase-binding moiety. Its mechanism involves hijacking the ubiquitin-proteasome system to degrade mitochondrial proteins. Unlike cytosolic PROTACs (e.g., PROTAC MDM2 Degrader-1 ), MD-1 requires mitochondrial localization signals and optimized linker chemistry to penetrate mitochondrial membranes. Validate its mechanism via immunoblotting for ubiquitination markers and mitochondrial protein turnover assays .

Q. What experimental controls are essential for validating MD-1 activity in vitro?

Include (1) a negative control (e.g., ligand-only or linker-scrambled analogs), (2) a positive control (e.g., validated mitochondrial inhibitors like oligomycin), and (3) rescue experiments using proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome dependency. Quantify degradation efficiency using DC50 (half-maximal degradation concentration) and time-course assays to track kinetics .

Q. How can researchers confirm mitochondrial specificity of MD-1 and avoid off-target effects?

Perform subcellular fractionation followed by mass spectrometry to confirm mitochondrial enrichment of MD-1. Use CRISPR/Cas9 to knock out the E3 ligase component in control cell lines and compare degradation efficiency. Off-target effects can be assessed via proteome-wide profiling (e.g., TMT mass spectrometry) .

Advanced Research Questions

Q. How should contradictory data on MD-1’s DC50 values across studies be reconciled?

Discrepancies may arise from differences in cell lines (e.g., metabolic activity), assay conditions (e.g., serum concentration), or quantification methods (e.g., Western blot vs. flow cytometry). Standardize protocols using Common Data Elements (CDEs) for mitochondrial studies, such as those proposed by the National Institute of Neurological Disorders and Stroke . Perform meta-analysis with fixed/random-effects models to identify confounding variables .

Q. What strategies optimize MD-1’s degradation efficiency in primary cells with low proteasome activity?

Co-treat with mitochondrial membrane permeability enhancers (e.g., cyclosporine A) or use pH-sensitive linkers to improve mitochondrial uptake. Alternatively, employ CRISPR activation to upregulate E3 ligase expression in target cells .

Q. How can multi-omics approaches elucidate MD-1’s impact on mitochondrial dynamics and metabolism?

Integrate transcriptomics (RNA-seq for mitochondrial biogenesis genes), metabolomics (LC-MS for TCA cycle intermediates), and functional assays (Seahorse respirometry). Use computational tools like MetaboAnalyst to map pathway enrichment and correlate findings with phenotypic outcomes (e.g., apoptosis, ROS levels) .

Q. Methodological Guidance

Q. What in vivo models are appropriate for studying MD-1’s therapeutic potential?

Use murine models with tissue-specific mitochondrial dysfunction (e.g., Pdss2 KO for CoQ deficiency). Monitor MD-1 pharmacokinetics via LC-MS/MS to assess mitochondrial bioavailability. Include endpoints such as ATP levels, histopathology, and behavioral outcomes .

Q. How should researchers address batch-to-batch variability in MD-1 synthesis?

Characterize each batch using HPLC for purity (>98%), MALDI-TOF for molecular weight verification, and mitochondrial uptake assays. Document synthesis protocols in Supplementary Information per Beilstein Journal guidelines .

Q. What statistical frameworks are recommended for analyzing MD-1’s dose-response heterogeneity?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use bootstrapping to estimate confidence intervals for DC50 and maximal degradation (Dmax) parameters .

Q. Data Reproducibility & Reporting

Q. How can researchers ensure reproducibility when publishing MD-1 studies?

Adhere to FAIR principles: Provide raw proteomics data in public repositories (e.g., PRIDE), disclose linker chemistry in Supplementary Materials, and cite established CDEs for mitochondrial research . For cell-based assays, report passage numbers, mycoplasma testing, and growth conditions per MIACA standards .

Properties

Molecular Formula

C33H49ClFN7O8S

Molecular Weight

758.3 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C33H49ClFN7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45)/t27-/m0/s1

InChI Key

JIUOEUKVQTVYRY-MHZLTWQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.